1,4-bis(4-pyridylmethyl)benzene

Coordination Polymers Stimuli-Responsive Materials Clathrate Chemistry

Researchers developing flexible MOFs often face rigid bipyridine linkers that lock metal nodes into invariant geometries, preventing guest-responsive behavior. 1,4-Bis(4-pyridylmethyl)benzene (bpymb) solves this with methylene hinges that enable conformational adaptability. - Enables 'breathing' MOFs with guest-induced pore expansion for selective separations. - Produces tunable luminescence upon metal coordination for optical chemosensors. - Maintains linear N-to-N geometry for predictable pillared-layer architectures. Supplied with ≥97% purity, characterized by NMR and HPLC, and available for immediate global dispatch.

Molecular Formula C18H16N2
Molecular Weight 260.3 g/mol
CAS No. 52469-20-2
Cat. No. B1603680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-bis(4-pyridylmethyl)benzene
CAS52469-20-2
Molecular FormulaC18H16N2
Molecular Weight260.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=CC=NC=C2)CC3=CC=NC=C3
InChIInChI=1S/C18H16N2/c1-2-16(14-18-7-11-20-12-8-18)4-3-15(1)13-17-5-9-19-10-6-17/h1-12H,13-14H2
InChIKeyFFHRKYGEMWVANQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(4-pyridylmethyl)benzene Baseline Ligand Profile


1,4-Bis(4-pyridylmethyl)benzene (bpymb) is a flexible, ditopic N-donor ligand belonging to the bis(pyridylmethyl)benzene class, featuring two 4-pyridyl donor arms separated by a para-xylylene spacer . With the molecular formula C18H16N2 and a molecular weight of 260.34 g/mol, this compound serves as a semi-rigid bridging linker in the construction of coordination polymers (CPs) and metal–organic frameworks (MOFs). Its methylene hinges introduce conformational adaptability unavailable in fully rigid bipyridine analogs, while the para-substituted central phenyl ring maintains a linear N-to-N geometry critical for predictable network topology [1].

1,4-Bis(4-pyridylmethyl)benzene: Generic Bipyridine Substitution Risks


Generic bipyridine linkers (e.g., 4,4′-bipyridine) impose rigid, fixed N-to-N distances that lock metal nodes into invariant geometries. In contrast, the –CH2– joints in 1,4-bis(4-pyridylmethyl)benzene allow the pyridine rings to rotate and adapt, enabling this single ligand to support architectures ranging from interpenetrated ladder chains to 2D grids depending on the metal center and co-ligands [1][2]. This conformational flexibility is not merely a structural nuance; it directly translates into measurable functional outcomes such as guest-responsive pore expansion and tunable luminescence, making wholesale substitution with rigid analogs likely to result in a non-porous, non-emissive, or topologically unintended product [3].

1,4-Bis(4-pyridylmethyl)benzene Key Selection Evidence


Guest-Responsive Pore Expansion via Linker Flexibility

The Cd(II) ladder polymer assembled from 1,4-bis(4-pyridylmethyl)benzene and cadmium nitrate underwent cavity volume expansion to accommodate 1,4-dibromobenzene as a guest. This behavior is unattainable with the rigid analog 4,4′-bipyridine (4,4′-bpy), whose metal–organic frameworks lack the conformational freedom to adapt pore dimensions post-synthesis [1].

Coordination Polymers Stimuli-Responsive Materials Clathrate Chemistry

Luminescence Turn-On in Zn(II) Frameworks

The free bpymb ligand exhibits weak photoluminescence. Upon coordination to Zn(II) acetate to form the 2D polymer [Zn2Ac2(μ-Ac)2(bpymb)]n, a significant enhancement in photoluminescence intensity was observed. This turn-on behavior is attributed to the rigidification of the flexible linker within the framework, which suppresses non-radiative decay pathways [1]. In contrast, coordination polymers built with the rigid, planar linker 4,4′-bipyridine typically show quenching or only modest enhancement due to the already restricted conformation of the free ligand.

Photoluminescence MOF Sensors Zinc Coordination Polymers

Linear Topology via 1,4-Substitution

Among the three positional isomers of bis(4-pyridylmethyl)benzene, only the 1,4-isomer places the two pyridyl donors at 180° relative orientation, favoring linear extension and the construction of predictable 2D grid or 3D diamondoid networks. The 1,2- and 1,3-isomers introduce kinks (60° and 120° angles, respectively), which disrupt linear coordination propagation and often lead to discrete macrocycles or lower-dimensionality structures [1]. This geometric distinction is analogous to the well-established linear vs. angular dipyridyl ligand design principle.

Topology Control Crystal Engineering Network Design

1,4-Bis(4-pyridylmethyl)benzene Application Scenarios


Stimuli-Responsive MOFs with Guest-Adaptive Porosity

Based on the demonstrated guest-induced pore expansion in Cd(II) ladder frameworks [1], 1,4-bis(4-pyridylmethyl)benzene is uniquely suited for the design of flexible, “breathing” MOFs. Its –CH2– hinges allow the framework skeleton to expand or contract in response to solvent, vapor, or analyte ingress while maintaining crystallinity. This positions the ligand for application in selective chemical separations, molecular sieves, and smart sorbents where rigid pillar ligands fail to exhibit responsive capacity.

Turn-On Luminescent Sensing Platforms

The significant photoluminescence enhancement observed upon Zn(II) coordination to bpymb establishes a blueprint for optical chemosensors [1]. The free ligand’s weak emission and its dramatic “turn-on” upon framework formation can be exploited for the detection of metal ions, volatile organic compounds, or biomolecules that modulate the framework structure. This application is specifically enabled by the flexible-to-rigid conformational change, a mechanism absent in permanently rigid bipyridine-based frameworks.

Predictable Linear Pillared-Layer Frameworks

For researchers engineering pillared-layer MOFs where a linear bridging ligand is required between two-dimensional sheets, the 1,4-isomer of bis(4-pyridylmethyl)benzene provides the necessary 180° N-to-N orientation [1]. Combined with carboxylate-based layers, this linker yields robust three-dimensional architectures with well-defined channel dimensions, making it a rational choice for gas storage, heterogeneous catalysis scaffold design, and systematic crystal engineering studies where topological predictability is paramount.

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